Triphenylphosphine Borane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
InChI |
InChI=1S/C18H15P.B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLQJPFCNMSTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422845 | |
| Record name | Triphenylphosphine Borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-55-0 | |
| Record name | Triphenylphosphine Borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane triphenylphosphine complex, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical and Physical Properties
Triphenylphosphine (B44618) borane (B79455), with the chemical formula C18H18BP, is a white to off-white crystalline solid. It is a coordination complex formed between the Lewis base triphenylphosphine (PPh3) and the Lewis acid borane (BH3). This interaction enhances the stability of the borane, making it easier and safer to handle compared to gaseous diborane (B8814927) or its solutions.
Key physical and chemical properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C18H18BP |
| Molecular Weight | 276.12 g/mol |
| Melting Point | 189-191 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents like tetrahydrofuran (B95107) (THF), toluene, dichloromethane |
Advanced Synthetic Methodologies for Triphenylphosphine Borane and Its Derivatives
Refined Synthetic Routes for Triphenylphosphine (B44618) Borane (B79455)
The synthesis of triphenylphosphine borane can be achieved through several reliable methods, each with its own advantages depending on the desired scale and purity.
Direct Adduct Formation using Borane Reagents (e.g., BH₃·THF, BH₃·DMS)
The most straightforward and common method for the preparation of this compound is the direct reaction of triphenylphosphine, a Lewis base, with a borane reagent, a Lewis acid. cymitquimica.com Commonly used borane reagents include borane-tetrahydrofuran (B86392) complex (BH₃·THF) and borane-dimethyl sulfide (B99878) complex (BH₃·DMS). jsc-aviabor.com
The reaction involves the donation of the lone pair of electrons from the phosphorus atom of triphenylphosphine to the empty p-orbital of the boron atom in the borane reagent. This forms a stable dative bond, resulting in the this compound adduct. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane, under an inert atmosphere to prevent the oxidation of the phosphine (B1218219) and the decomposition of the borane reagent.
A typical procedure involves dissolving triphenylphosphine in THF and then adding a solution of BH₃·THF dropwise at room temperature. The product, this compound, is a white, crystalline solid that can be isolated by filtration and purified by recrystallization. rsc.org The use of BH₃·DMS follows a similar protocol, with the choice of reagent often depending on availability and the desired reaction conditions. The reaction between diborane (B8814927) and triphenylphosphine in benzene (B151609) has also been reported. rsc.org
| Borane Reagent | Typical Solvent | Key Features |
| BH₃·THF | Tetrahydrofuran (THF) | Commercially available, easy to handle solution. |
| BH₃·DMS | Dichloromethane, THF | More concentrated than BH₃·THF, dimethyl sulfide byproduct is volatile. |
Nucleophilic Displacement Strategies for Borane Transfer
An alternative approach to synthesizing this compound involves the transfer of a borane group from a less stable adduct to triphenylphosphine. This method is particularly useful when direct handling of borane reagents is to be avoided. A common borane donor is ammonia (B1221849) borane (H₃N·BH₃). rsc.org
In a representative procedure, ammonia borane is reacted with triphenylphosphine in a suitable solvent like refluxing THF. The stronger Lewis basicity of triphenylphosphine compared to ammonia facilitates the transfer of the BH₃ group, forming the more stable this compound and liberating ammonia gas. rsc.orgnih.gov This method is advantageous due to the stability and ease of handling of ammonia borane.
The kinetics of borane transfer from phosphine borane adducts to various amines have been studied, revealing that the process is typically a direct Sₙ2-like transfer. nih.gov This understanding allows for the rational selection of reactants and conditions to optimize the synthesis.
One-Pot Synthetic Procedures for Phosphine-Borane Complexes
For increased efficiency and to avoid the isolation of air-sensitive phosphine intermediates, one-pot procedures have been developed. These methods often start from phosphine oxides or other phosphorus precursors and generate the phosphine in situ, which is then immediately protected as its borane complex.
One such method involves the reduction of triphenylphosphine oxide. For instance, treatment of triphenylphosphine oxide with oxalyl chloride followed by reaction with sodium borohydride (B1222165) in diglyme (B29089) yields this compound in good yield. rsc.org Another green and efficient protocol utilizes sodium borohydride as the borane source in the presence of acetic acid in THF. researchgate.net This method is not only cost-effective but also allows for the simultaneous reduction of other functional groups if present in the molecule. researchgate.netorganic-chemistry.org
These one-pot syntheses are highly atom-economical and can be scaled up, making them suitable for the large-scale production of phosphine-borane complexes. acs.orgamanote.comresearchgate.net
Synthesis of Substituted this compound Analogues
The versatility of phosphine-borane chemistry extends to the synthesis of a wide array of substituted analogues, including those with modifications at the boron or phosphorus atoms.
Preparation of Boron-Substituted Triphenylphosphine Boranes
While less common than modifications on the phosphine ligand, the synthesis of boron-substituted triphenylphosphine boranes allows for the fine-tuning of the electronic and steric properties of the borane moiety. For example, the reaction of triphenylphosphine with (4-bromophenyl)borane, generated in situ from sodium 4-bromophenylborohydride and chlorotrimethylsilane, yields triphenylphosphine–(4-bromophenyl)borane. iucr.org
The reaction of phosphinines with diborane has been shown to lead to an equilibrium between the starting materials and the phosphinine–borane adducts. nih.gov
Synthesis of Phosphorus-Chirogenic Phosphine-Borane Complexes
The synthesis of P-chirogenic phosphine-borane complexes, where the phosphorus atom is a stereocenter, is of significant interest for their application in asymmetric catalysis. nih.govanr.fr The borane group plays a crucial role as a protecting group that prevents the racemization of the chiral phosphine. nih.gov
Several strategies have been developed for the enantioselective synthesis of these complexes. One approach involves the use of a chiral auxiliary, such as ephedrine, to direct the stereoselective formation of a P-chiral center. nih.gov Another powerful method is the dynamic kinetic resolution of racemic secondary phosphine-boranes. For example, the lithiation of racemic tert-butylphenylphosphine-borane in the presence of the chiral ligand (-)-sparteine (B7772259) leads to the formation of a single enantiomer of the P-chiral phosphide-borane, which can then be functionalized to produce a variety of P-chirogenic phosphine-borane complexes. acs.org
The development of these synthetic methodologies has made a wide range of P-chirogenic phosphine-boranes accessible, paving the way for new advancements in asymmetric synthesis. acs.org
Green Chemistry Approaches in this compound Synthesis
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound and its derivatives, green chemistry principles are being applied to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. These approaches focus on alternative reagents, solvent-free conditions, and the use of safer reaction media.
A significant advancement in the green synthesis of phosphine-borane complexes involves the in situ generation of borane from sodium borohydride. researchgate.net This method provides a safer and more efficient alternative to using highly flammable and toxic diborane gas or its solutions. The reaction typically proceeds in high yield and is considered a greener process due to the reduced hazards associated with the reagents. researchgate.net For instance, phosphine-borane adducts can be synthesized with yields ranging from 73% to 99% using sodium borohydride and a carbonyl activator. purdue.edu
One key aspect of greening the synthesis of this compound is the replacement of hazardous solvents. Traditionally, solvents like tetrahydrofuran (THF) have been used, which pose environmental and health risks. purdue.edu Research has demonstrated that greener solvents, such as ethyl acetate (B1210297), can be successfully employed without compromising the reaction efficiency. purdue.edu In some cases, reactions in ethyl acetate show competitive conversion rates and yields (72-97%) compared to those in THF. purdue.edu
Another promising green approach is the use of alternative starting materials. For example, this compound has been synthesized from triphenylphosphine oxide, a common byproduct in many reactions involving triphenylphosphine. This method involves treating triphenylphosphine oxide with oxalyl chloride followed by sodium borohydride in diglyme, achieving a high yield of 88%. rsc.org This strategy adds value by converting a potential waste product into a useful chemical.
Mechanochemical synthesis, a solvent-free technique, is also emerging as a viable green chemistry approach. researchgate.net This method involves the grinding of solid reactants to initiate a chemical reaction, completely eliminating the need for solvents. While detailed studies on the mechanochemical synthesis of this compound are still developing, the successful application of this method for other organoboron salts, such as triphenylmethylium tetrakis(pentafluorophenyl)borate, highlights its potential for providing a more sustainable and efficient synthetic route. researchgate.net
Table 1: Comparison of Synthetic Methods for Phosphine-Boranes
| Method | Borane Source | Solvent | Key Green Aspect | Yield (%) | Reference |
| In situ Generation | Sodium Borohydride / Acetic Acid | THF | Safer borane source | High | researchgate.net |
| In situ Generation with Activator | Sodium Borohydride / Carbonyl Activator | Ethyl Acetate | Replacement of hazardous solvent (THF) | 72-97 | purdue.edu |
| From Phosphine Oxide | Sodium Borohydride | Diglyme | Utilization of a byproduct | 88 | rsc.org |
| Traditional Method | Diborane or Borane-THF complex | THF | - | High | (General Knowledge) |
Mechanistic Investigations of Triphenylphosphine Borane Reactivity
Role in Organic Chemistry
Triphenylphosphine (B44618) borane (B79455) is a versatile reagent in organic synthesis, primarily valued as a stable and easy-to-handle source of borane for reductions and hydroborations, and as a protected form of triphenylphosphine. cymitquimica.comchemimpex.com Its use often allows for milder reaction conditions and improved selectivity compared to other borane sources. chemimpex.com
The complex is utilized in hydroboration reactions, a process that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. cymitquimica.comchemimpex.com This reaction is fundamental for the synthesis of organoborane intermediates, which are crucial for subsequent chemical transformations. chemimpex.com While borane itself is a powerful hydroborating agent, its complexes, including triphenylphosphine borane, offer better handling and selectivity. Although less reactive than BH₃·THF, this compound can be activated for hydroboration, for example, in metal-catalyzed processes. wikipedia.org
As a powerful and selective reducing agent, this compound is widely used for the reduction of various functional groups, most notably carbonyl compounds like aldehydes and ketones to their corresponding alcohols. chemimpex.com This application is particularly valuable in the synthesis of fine chemicals and pharmaceuticals where high yields and chemoselectivity are essential. chemimpex.com The mild reaction conditions and minimal side reactions make it a preferred choice for substrates containing sensitive functional groups. chemimpex.com It has also been shown that ambiphilic phosphine-borane systems derived from triphenylphosphine can act as highly active organocatalysts for the reduction of carbon dioxide to methanol (B129727) derivatives using hydroboranes. acs.org
The borane group in this compound serves as a protecting group for the phosphorus atom, masking its nucleophilicity and preventing oxidation. ed.ac.uk This protection is robust yet can be removed under specific conditions to release the free triphenylphosphine. Deprotection can be achieved through various methods, including reaction with certain amines or through displacement reactions. jsc-aviabor.comsigmaaldrich.comnih.gov Kinetic studies have shown that the deprotection mechanism with amines is typically a direct Sₙ2-like transfer process. ed.ac.uknih.gov This protective strategy is useful in multi-step syntheses where the phosphine (B1218219) ligand is needed at a later stage, such as in the in-situ preparation of ligands for metal-catalyzed reactions like hydroformylation.
Role in Material Science
In material science and polymer chemistry, this compound and its derivatives find application in the synthesis of new materials. It can be used to initiate polymerization reactions, leading to the development of polymers with specific, tailored properties for uses in coatings and adhesives. chemimpex.com For example, a highly porous polymer based on this compound has been synthesized and investigated for its potential applications. researchgate.net
Computational Chemistry and Spectroscopic Characterization of Triphenylphosphine Borane
NMR Spectroscopy (¹H, ¹¹B, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for characterizing triphenylphosphine (B44618) borane (B79455).
¹H NMR : The proton NMR spectrum of triphenylphosphine borane in CDCl₃ shows multiplets in the aromatic region (δ = 7.61–7.40 ppm) corresponding to the fifteen phenyl protons, and a broad signal for the three borane protons (δ = 1.74–0.83 ppm). rsc.org
¹¹B NMR : The ¹¹B NMR spectrum provides information about the boron environment. For Ph₃P·BH₃, the coordination chemical shift (ΔδB) is reported to be -38 ppm, which is similar to other phosphine-borane adducts. bris.ac.uk
³¹P NMR : The ³¹P NMR spectrum is characteristic of the phosphine-borane adduct. Solid-state ³¹P NMR studies have been conducted to understand the electronic environment around the phosphorus nucleus. acs.org The coordination chemical shift (ΔδP) for Ph₃P·BH₃ is approximately +26 ppm. bris.ac.uk Low-temperature ³¹P NMR has also been used to study phosphonium (B103445) ions generated from this compound in superacidic media. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups and bonding within the this compound molecule. The IR spectrum shows characteristic absorption bands for the P-B bond, B-H stretching, and the vibrations of the phenyl groups. spectrabase.comrsc.orgchemicalbook.com Comparing the IR spectrum of this compound with that of free triphenylphosphine reveals the changes in vibrational modes upon coordination of the borane. rsc.orgnist.gov
Catalytic Applications of Triphenylphosphine Borane
Molecular Structure and Bonding
Triphenylphosphine (B44618) borane (B79455) is a classic example of a Lewis acid-base adduct. jove.com The phosphorus atom is the Lewis base, donating its lone pair of electrons to the empty p-orbital of the boron atom, the Lewis acid. This forms a dative or coordinate covalent bond. X-ray crystallography reveals that both the phosphorus and boron atoms adopt a tetrahedral geometry. iucr.orgrsc.org The P-B bond length has been determined to be approximately 1.95 Å. acs.org
Spectroscopic Data
Spectroscopic methods are crucial for the characterization of triphenylphosphine borane.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Observations | References |
|---|---|---|
| ¹H NMR | A complex multiplet for the aromatic protons (Ph-H) is typically observed between δ 7.40-7.61 ppm. The borane protons (BH₃) appear as a broad signal between δ 0.83-1.74 ppm due to quadrupolar relaxation of the boron nucleus. | rsc.orgorganicchemistrydata.org |
| ¹³C NMR | The spectra show signals corresponding to the phenyl carbons, with coupling to the phosphorus atom observed. | |
| ³¹P NMR | A significant downfield shift is observed upon complexation. Free triphenylphosphine has a signal around δ -5.4 ppm, while this compound shows a signal around δ +20 to +21 ppm (in CDCl₃), consistent with the deshielding of the phosphorus nucleus upon donation of its electron pair. | jove.com |
| ¹¹B NMR | The ¹¹B NMR spectrum exhibits a characteristic multiplet at approximately δ -38.1 ppm (in THF), which is typical for four-coordinate boron in a phosphine-borane adduct. | rsc.orgrsc.org |
| IR Spectroscopy | The most characteristic feature is the strong B-H stretching vibration, which appears as a broad absorption in the region of 2380-2400 cm⁻¹. | tandfonline.com |
| Mass Spectrometry | Electron Ionization Mass Spectrometry (EIMS) can show the molecular ion peak [M⁺] and a prominent fragment corresponding to the loss of the borane moiety [M-BH₃]⁺. | |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide insight into the thermal stability of the compound. DTA analysis of this compound has been reported, providing data on transformations such as melting and decomposition that occur upon heating. rsc.orgunibw.de TGA can quantify mass loss associated with decomposition, and for related materials, it has been shown to be a useful tool for determining thermal stability. cet-science.comresearchgate.net The decomposition of this compound at elevated temperatures can occur, particularly in the presence of other reactive species. nih.gov
Coordination Chemistry of Triphenylphosphine Borane Adducts
Ligand Behavior
The entire triphenylphosphine (B44618) borane (B79455) complex can function as a ligand, forming stable complexes with metal ions. chemimpex.com This behavior is beneficial in catalysis, where it can be used to modify the properties of a metal center, potentially enhancing reaction rates and selectivity. chemimpex.com Borane complexation is also used as a temporary protecting group for phosphines, allowing for easy handling, purification, and storage of new phosphine (B1218219) ligands that might otherwise be sensitive to oxidation. thieme-connect.de
Formation of Metal Complexes
Triphenylphosphine borane has been used in the synthesis of various metal complexes. For example, it can react with metal precursors to form complexes where the phosphine-borane adduct is coordinated to the metal center. The deprotection of these complexes can then release the free phosphine ligand in situ, which is a useful strategy in catalysis. It has also been involved in the synthesis of copper-borane cluster compounds. acs.org
Advanced Applications and Emerging Research Areas
Triphenylphosphine (B44618) Borane (B79455) in Polymer Chemistry and Materials Science
The utility of triphenylphosphine borane extends into the realm of polymer science, where it contributes to the creation of novel materials. chemimpex.com Its role encompasses initiating polymerization reactions and serving as a building block for specialized polymers.
This compound complexes are utilized to initiate polymerization reactions. chemimpex.com This application is particularly significant in the production of specialty polymers. chemimpex.com For instance, borane-based initiators, in the presence of oxygen, can trigger radical polymerization of monomers like vinylidene fluoride. psu.edu The mechanism involves the generation of radical intermediates that initiate the polymer chain growth. psu.edu This method allows for the synthesis of polymers such as poly(vinylidene fluoride) (PVDF) at ambient temperatures. psu.edu
The incorporation of this compound into polymer structures allows for the development of new materials with customized properties. chemimpex.com An example is the synthesis of a triphenylphosphine-based microporous polymer, which can be used in solid-state Wittig reactions. researchgate.net This demonstrates the potential for creating materials with specific catalytic or reactive functionalities. Furthermore, polymers containing triphenylphosphine can be synthesized to act as scaffolds for catalysts, offering tunable reaction rates and compatibility with various solvents, including aqueous media. researchgate.net The borane group can also be used as a protective group for the phosphine (B1218219) during other chemical modifications of the polymer. acs.org
Triphenylborane (BPh₃), a related compound, is extensively used as a transfer agent for the diphenyl boryl group in the synthesis of boron-containing heterocyclic materials. mdpi.com These materials often exhibit interesting photophysical properties like electro- and photoluminescence. mdpi.com While not directly this compound, this highlights the broader utility of triphenyl-substituted boron compounds in creating advanced materials. The synthesis of these heterocycles can involve cyclization strategies using boronic acid derivatives, which are stable and versatile building blocks. whiterose.ac.uk
This compound in Analytical Chemistry
In the field of analytical chemistry, this compound serves as a useful tool, particularly in spectroscopic analysis for understanding molecular characteristics. chemimpex.com
This compound is employed in Nuclear Magnetic Resonance (NMR) spectroscopy to investigate molecular structures and dynamics. chemimpex.com The formation of the borane adduct significantly affects the ³¹P NMR chemical shift of triphenylphosphine. The signal for the phosphorus in the this compound complex is shifted downfield compared to the free triphenylphosphine, which is indicative of the removal of electron density from the phosphorus atom upon forming the Lewis acid-base adduct. jove.com This phenomenon allows researchers to study the electronic environment and bonding within the molecule. Advanced solid-state NMR techniques can provide further detailed information on the structure, dynamics, and covalent interactions between the Lewis acid and base centers in phosphine-borane adducts. nih.gov
| Compound | ³¹P NMR Chemical Shift (ppm) |
| Free Triphenylphosphine | -5.43 |
| This compound Complex | 20.7 |
| Data sourced from a study on the Lewis acid-base interaction in Ph₃P-BH₃. jove.com |
This compound in Biomedical and Pharmaceutical Research
The application of this compound in the biomedical and pharmaceutical sectors is an emerging area of research, with studies exploring its potential anti-inflammatory properties and use as a stabilizing agent. cymitquimica.com It is primarily utilized in laboratory research settings for drug development and not for direct therapeutic use. chemimpex.comscbt.comamericanelements.com
Some research indicates that this compound exhibits anti-inflammatory properties. cymitquimica.com Additionally, it has been used to stabilize amines during radiation. cymitquimica.com In tissue culture experiments, this compound has been utilized to modify molecules containing phosphine groups, which can then be reacted with amines. cymitquimica.com
Preclinical Efficacy in Neuronal and Ophthalmic Disease Models
Phosphine-borane complexes, including this compound, have emerged as a novel class of neuroprotective agents with demonstrated preclinical efficacy in models of neuronal and ophthalmic diseases. nih.govnih.govnih.gov These compounds and their metabolites have been shown to protect neurons from axonal injury and oxidative stress. nih.govnih.gov
In various in vitro and in vivo studies, phosphine-borane compounds have shown the ability to protect retinal ganglion cells (RGCs) from damage. nih.gov This neuroprotective effect is significant in the context of ophthalmic diseases that lead to vision loss, such as those involving the optic nerve. nih.gov The mechanism of action is linked to the activation of cell survival pathways, specifically the extracellular signal-regulated kinase-1/2 (ERK1/2) pathway. nih.govnih.gov
Research has also identified myelin oligodendrocyte glycoprotein (B1211001) (MOG) as a potential target for these compounds. nih.gov MOG is a protein relevant in neurodegenerative conditions like anti-MOG optic neuritis syndrome. nih.gov In silico modeling has shown that phosphine-borane compounds can interact with and reduce a critical disulfide bond in the extracellular domain of MOG. nih.gov This reduction alters the structure of MOG dimers and can impact their interaction with antibodies, suggesting a therapeutic potential in antibody-mediated neurological diseases. nih.govresearchgate.net
Detailed Research Findings:
| Model | Compound Type | Key Findings | Reference |
|---|---|---|---|
| Neuronal and Ophthalmic Disease Models | Phosphine-Borane Complexes | Demonstrated neuroprotective effects; activate ERK1/2 cell survival pathway. | nih.govnih.gov |
| In Silico Modeling of MOG | Phosphine-Borane Complexes | Cleavage of MOG disulfide bond altered dimer structure and reduced energetic favorability by 46.13 kcal/mol. | nih.gov |
| Anti-MOG Antibody Complex | Phosphine-Borane Complexes | Reduced energetic favorability of antibody complexes with monomeric MOG by 55.21 kcal/mol. | nih.gov |
Cleavage of Disulfide Bonds in Biological Systems
A key mechanism underlying the therapeutic potential of this compound and related compounds is their ability to cleave disulfide bonds in biological systems. nih.govnih.govnih.gov Disulfide bonds are crucial for the stability of many proteins; however, their aberrant formation under oxidative stress can contribute to cellular damage. lsuhsc.edu
Phosphine-borane complexes act as prodrugs. The borane group protects the reactive phosphorus atom, preventing it from indiscriminately reducing chemical bonds. nih.gov In the presence of amine groups, which are common in biological environments, the borane group is removed in a process called deboronation. researchgate.net This deboronation exposes the active phosphine, which can then act as a nucleophile to cleave disulfide bonds through an SN2 nucleophilic substitution reaction. nih.govnih.gov Once the phosphine has cleaved a disulfide bond, it becomes oxidized to a phosphine oxide and is no longer active. nih.gov
This targeted reduction of disulfide bonds is a novel mechanism for neuroprotection. nih.gov Studies using intracellular dithiol reporters have confirmed that phosphine-borane compounds are cell-permeable and can effectively reduce intracellular disulfide bonds. nih.gov This action helps to counteract the downstream effects of oxidative stress and axonal injury. nih.govnih.gov
Detailed Research Findings:
| System | Compound | Mechanism | Outcome | Reference |
|---|---|---|---|---|
| Biological Systems | This compound | Deboronation followed by SN2 nucleophilic substitution. | Cleavage of disulfide bonds. | nih.govnih.gov |
| In Vitro Assays | PB1 and PB2 | Intracellular disulfide reduction. | Demonstrated potent reducing activity. | nih.gov |
| In Silico Modeling | Phosphine-Boranes | Binding to MOG disulfide bond. | Best-scoring compound bound with an energy of -28.54 kcal/mol (monomer) and -24.97 kcal/mol (dimer). | nih.gov |
Pharmacokinetic Feature Prediction for Drug Candidates
The development of this compound and its analogs as drug candidates has been aided by in silico modeling and machine learning to predict their pharmacokinetic properties. nih.govnih.gov A significant challenge in studying these compounds with standard computational tools is that most are not designed for borane-containing molecules. nih.govnih.gov
To overcome this, specialized neural networks and machine learning models have been developed. nih.gov These models have been used to predict key absorption and distribution properties, including cellular permeability, blood-brain barrier permeability (logBB), oral absorption, and serum protein binding. nih.govnih.gov
The results from these predictive models suggest that phosphine-borane compounds and their metabolites possess the necessary pharmacokinetic features to be viable orally active drug candidates. nih.govnih.gov For instance, the predicted mean permeability for phosphine-borane compounds was found to be moderate, while their metabolites (phosphines and phosphine oxides) showed high permeability. nih.gov Furthermore, the predicted logBB values indicate the potential for these compounds to cross the blood-brain barrier. nih.gov
These in silico approaches provide crucial information early in the drug development process, allowing for the structural optimization of drug candidates to enhance their pharmacokinetic profiles. nih.govnih.gov
Detailed Research Findings:
| Pharmacokinetic Feature | Compound Class | Predicted Value/Characteristic | Reference |
|---|---|---|---|
| Permeability | Phosphine-Boranes | 74.2 ± 17.7% (moderate) | nih.gov |
| Phosphines | 90.5 ± 13.6% (high) | nih.gov | |
| Phosphine Oxides | 82.4 ± 15.0% (high) | nih.gov | |
| Blood-Brain Barrier Permeability (logBB) | Phosphine-Boranes | -1.55 ± 0.95 | nih.gov |
| Phosphines | -0.97 ± 1.00 | nih.gov | |
| Phosphine Oxides | -1.36 ± 0.98 | nih.gov |
Q & A
What experimental methodologies are recommended for synthesizing triphenylphosphine borane (PPh₃·BH₃) with high purity?
Classification : Basic
Answer :
this compound is synthesized via Lewis acid-base adduct formation. A common method involves reacting triphenylphosphine (PPh₃) with borane (BH₃) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key steps include:
- Stoichiometric control : Use a 1:1 molar ratio of PPh₃ to BH₃ to avoid excess borane side reactions.
- Purification : Recrystallize from hexane or dichloromethane to remove unreacted starting materials.
- Characterization : Confirm adduct formation via ³¹P NMR spectroscopy , where the free PPh₃ peak (δ ≈ -5 ppm) shifts upfield (δ ≈ 20–25 ppm) upon borane coordination . GC analysis (>98% purity) and elemental analysis further validate purity .
How does this compound function as a Lewis acid catalyst in frustrated Lewis pair (FLP) systems?
Classification : Advanced
Answer :
In FLP systems, PPh₃·BH₃ acts as a tunable Lewis acid due to its sp³-hybridized boron center. Its catalytic efficacy depends on:
- Steric and electronic modulation : Electron-withdrawing substituents on boron enhance Lewis acidity, while bulky groups (e.g., triphenylphosphine) create "frustration" by preventing direct adduct formation with the Lewis base.
- Reaction medium : Polar solvents (e.g., water or acetonitrile) stabilize charge-separated intermediates. For example, in allylization reactions, PPh₃·BH₃ facilitates proton abstraction from substrates, enabling C–C bond formation with yields >70% .
- Synergy with bases : Co-catalysts like (C₆F₅)₃B enhance activity by stabilizing transition states .
How can researchers resolve contradictions in ³¹P NMR chemical shifts of this compound derivatives?
Classification : Advanced
Answer :
Discrepancies in ³¹P NMR data often arise from:
- Dynamic effects : Borane dissociation in solution causes peak broadening. Use low-temperature NMR (e.g., -40°C) to "freeze" equilibrium states .
- Substituent effects : Electron-donating/withdrawing groups on phosphorus alter shielding. For phosphinite-borane derivatives, shifts range from δ 18–110 ppm depending on substituents .
- Coordination environment : Compare shifts with analogous compounds (e.g., PPh₃·BH₃ vs. phosphine oxide adducts) to assign signals conclusively .
What strategies optimize reductive amination protocols using this compound complexes?
Classification : Advanced
Answer :
PPh₃·BH₃ derivatives like bis(triphenylphosphine) copper(I) tetrahydroborate enable chemoselective reductive amination:
- Substrate compatibility : Aldehydes/ketones react preferentially over nitro or cyano groups.
- Acidic additives : Sulfamic acid (NH₂SO₃H) enhances imine formation, achieving >90% yield in aldehyde-to-amine conversions .
- Solvent selection : Use aprotic solvents (e.g., THF) to minimize borane hydrolysis.
How can computational methods complement experimental studies on this compound’s reactivity?
Classification : Advanced
Answer :
Density functional theory (DFT) calculations provide mechanistic insights:
- Reaction pathways : Simulate transition states for FLP-mediated hydrogen activation or C–H bond functionalization.
- Electronic structure analysis : Calculate boron’s natural bond orbital (NBO) charges to quantify Lewis acidity.
- Validation : Cross-reference computed ³¹P NMR shifts with experimental data to confirm intermediate structures .
What are the best practices for characterizing this compound’s thermal stability?
Classification : Basic
Answer :
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >150°C for PPh₃·BH₃).
- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events (e.g., borane release at ~180°C).
- In situ IR spectroscopy : Monitor B–H stretching frequencies (≈2100 cm⁻¹) during heating to detect decomposition .
How does borane coordination influence the steric profile of triphenylphosphine in catalysis?
Classification : Advanced
Answer :
Borane coordination reduces PPh₃’s cone angle (from 145° to ~120°), enhancing accessibility to metal centers in organometallic catalysts. This modification:
- Facilitates ligand substitution : Accelerates transmetalation in cross-coupling reactions.
- Modulates enantioselectivity : In asymmetric catalysis, steric constraints from PPh₃·BH₃ improve chiral induction by 10–15% compared to free PPh₃ .
What precautions are necessary when handling this compound in air-sensitive reactions?
Classification : Basic
Answer :
- Storage : Keep under argon or nitrogen at -20°C to prevent borane hydrolysis.
- Glovebox use : Conduct weigh-outs and reactions in inert atmospheres.
- Quenching : Neutralize residual BH₃ with methanol or aqueous NH₄Cl before disposal .
How can researchers address low yields in FLP-catalyzed reactions involving this compound?
Classification : Advanced
Answer :
- Catalyst loading optimization : Test 1–10 mol% PPh₃·BH₃; higher loadings may induce side reactions.
- Solvent screening : Switch from polar (acetonitrile) to nonpolar (toluene) solvents to alter transition-state energetics.
- Additive screening : Lewis acids (e.g., Mg(OTf)₂) or Brønsted acids (e.g., HOAc) can stabilize intermediates .
What analytical techniques confirm the absence of free triphenylphosphine in synthesized adducts?
Classification : Basic
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
